
Methyl (4-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of “Methyl (4-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)carbamate” is complex. It contains a total of 58 bonds, including 30 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, and 12 aromatic bonds . It also contains 1 four-membered ring, 2 six-membered rings, and 1 seven-membered ring .Scientific Research Applications
Synthesis and Transformations
Studies have focused on the synthesis and transformation of related carbamates and sulfonamides. For instance, research by Velikorodov and Shustova (2017) described the oxidation of methyl (4-acetylphenyl)carbamate to produce various derivatives, showcasing the chemical versatility of carbamate compounds in synthesis applications (Velikorodov & Shustova, 2017). Similarly, Hussein's study highlighted the synthesis of novel sulfonamide hybrids, combining sulfonamide and carbamate structures, and evaluating their antimicrobial activities (Hussein, 2018).
Biological Activities
The antimicrobial and cytotoxic potential of carbamate derivatives has been a significant focus. For example, new sulfonamide hybrids with carbamate scaffolds were synthesized and tested for antimicrobial activity, showing promising results against certain bacteria (Hussein, 2018). Furthermore, Spencer et al. (2009) explored the cytotoxicity of palladacycles, compounds that might share structural similarities with the targeted compound, demonstrating the potential for cancer research applications (Spencer et al., 2009).
Drug Discovery and Development
In the realm of drug discovery, the synthesis and evaluation of related compounds for treating protozoal infections have been reported. Devine et al. (2015) discussed the discovery of compounds with potent activity against pathogens causing diseases like human African trypanosomiasis and Chagas disease, showcasing the therapeutic potential of sulfonamide and carbamate hybrids in treating tropical diseases (Devine et al., 2015).
properties
IUPAC Name |
methyl N-[4-[(4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-24-17(21)18-14-6-8-16(9-7-14)25(22,23)20-11-3-10-19(12-13-20)15-4-2-5-15/h6-9,15H,2-5,10-13H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGGGTKVUASNQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2816307.png)


![3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2816311.png)
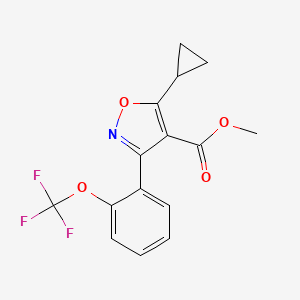
![2-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2816313.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(methylthio)benzamide](/img/structure/B2816316.png)
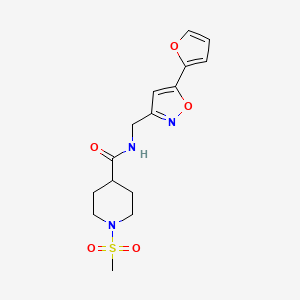
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-((4-chlorophenyl)sulfonyl)-N-(2-(diethylamino)ethyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2816318.png)
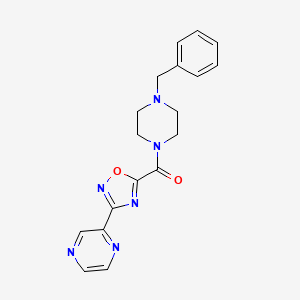
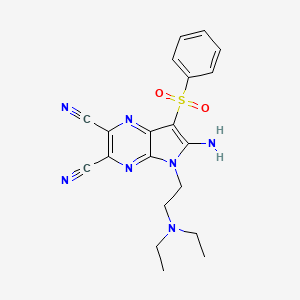
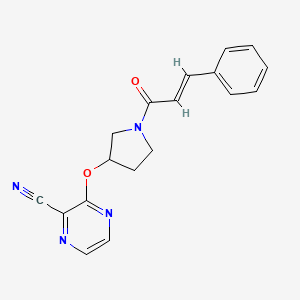
![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2816326.png)
![4-tert-butyl-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2816327.png)